

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride spectroscopic data

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Compound of Interest

Compound Name: 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic characterization of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** (CAS No: 889939-48-4), a key intermediate in synthetic chemistry. For researchers, scientists, and professionals in drug development, precise structural elucidation and purity assessment are paramount. This document outlines the expected spectroscopic data based on established principles and provides field-proven protocols for its acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The molecular structure of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride**, with a molecular formula of $C_8H_8Cl_2O_3S$ and a molecular weight of 255.12 g/mol, dictates its unique spectroscopic signature.^{[1][2][3][4]} Understanding these characteristics is fundamental to its application in complex synthetic pathways.

Caption: Molecular Structure of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules like sulfonyl chlorides.[5] Due to the reactive nature of the sulfonyl chloride group, the choice of a suitable deuterated solvent is critical to prevent solvolysis. Aprotic solvents such as chloroform-d (CDCl_3), acetone- d_6 , or DMSO- d_6 are recommended.[5]

^1H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms. For **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride**, we anticipate distinct signals for the two aromatic protons, the methoxy protons, and the methyl protons.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.9	Singlet	1H	Ar-H	This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, leading to significant deshielding.
~7.0	Singlet	1H	Ar-H	This proton is ortho to the electron-donating methoxy group, resulting in a more shielded, upfield chemical shift.
~4.0	Singlet	3H	-OCH ₃	The methoxy protons are deshielded by the adjacent oxygen atom.
~2.4	Singlet	3H	Ar-CH ₃	The methyl group attached to the aromatic ring appears in the typical alkyl-aromatic region.

Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** and dissolve it in ~0.7 mL of deuterated chloroform

(CDCl₃).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the carbon skeleton.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~158	Ar-C-OCH ₃	The carbon atom attached to the electron-donating methoxy group is significantly shielded.
~142	Ar-C-SO ₂ Cl	The carbon atom bonded to the sulfonyl chloride group is deshielded.
~138	Ar-C-CH ₃	Quaternary carbon attached to the methyl group.
~135	Ar-C-H	Aromatic methine carbon.
~130	Ar-C-Cl	The carbon atom attached to the chlorine atom is deshielded.
~115	Ar-C-H	Aromatic methine carbon.
~56	-OCH ₃	Methoxy carbon.
~20	Ar-CH ₃	Methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, but with acquisition parameters optimized for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups. The sulfonyl chloride moiety has strong, characteristic absorption bands.^[6]

Predicted IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Assignment
1385 - 1410	Strong	S=O Asymmetric Stretch
1170 - 1204	Strong	S=O Symmetric Stretch
~3000	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
1500 - 1600	Medium-Weak	Aromatic C=C Stretch
1250 - 1300	Strong	Ar-O Stretch (Asymmetric)
1000 - 1050	Strong	Ar-O Stretch (Symmetric)
500 - 600	Strong	S-Cl Stretch

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the characteristic absorption bands and compare them to known values for sulfonyl chlorides and other functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.^[5] When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and purity assessment.^[7]

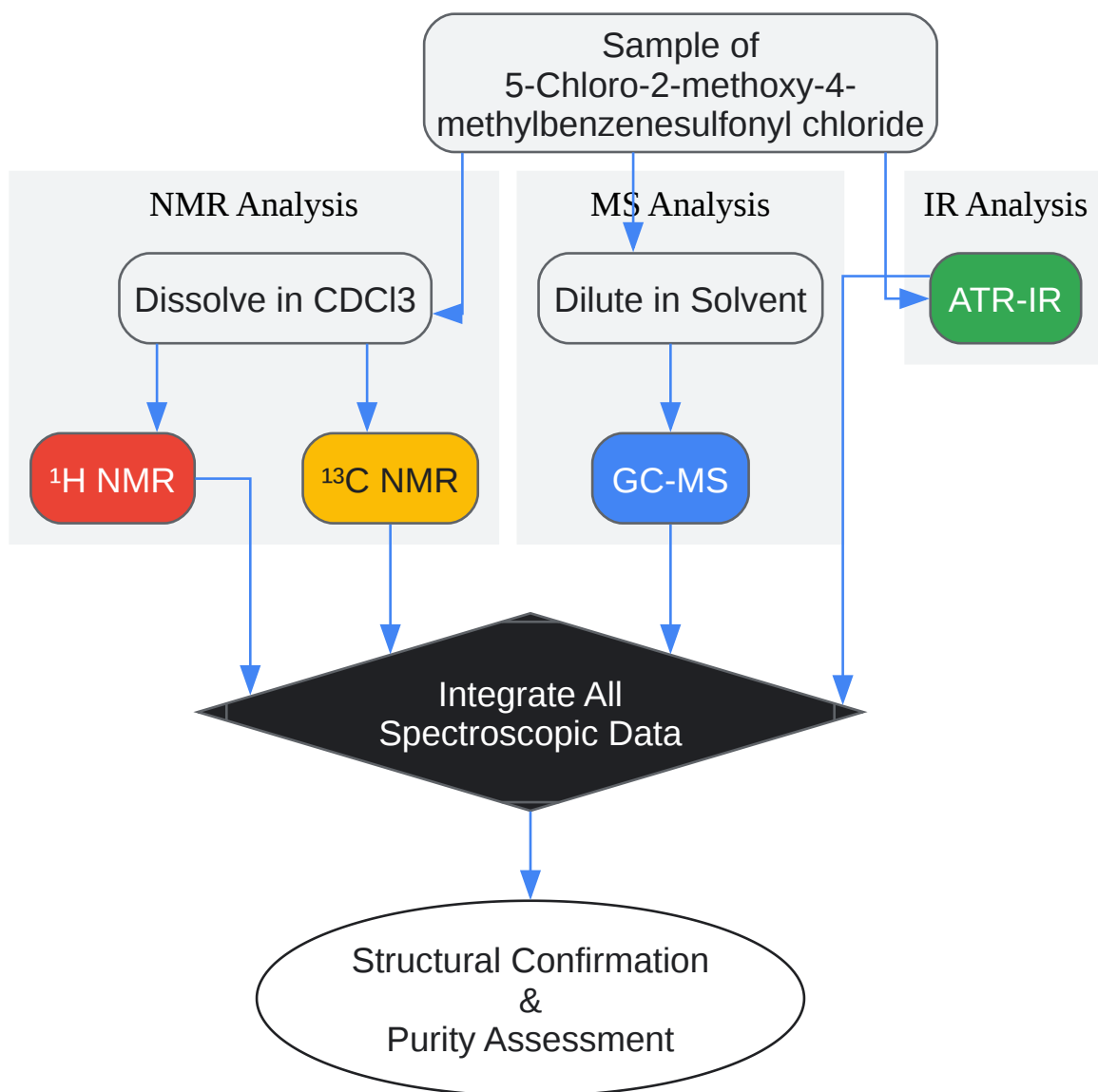
Predicted Mass Spectrometry Data (Electron Ionization)

The molecular weight of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** is 255.12 g/mol .^{[1][2]} Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M+, M+2, M+4).

m/z	Fragment	Rationale
254/256/258	[M] ⁺	Molecular ion peak, showing the isotopic pattern for two chlorine atoms.
219/221	[M - Cl] ⁺	Loss of a chlorine radical from the sulfonyl chloride group.
190/192	[M - SO ₂] ⁺	Loss of sulfur dioxide.
155	[M - SO ₂ Cl] ⁺	Loss of the sulfonyl chloride group.

Experimental Protocol: GC-MS

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **GC Separation:** Inject the sample into the GC system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron ionization (EI) at 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions, confirming the structure of the compound.



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Caption: Integrated workflow for spectroscopic characterization.

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